

An In-Depth Technical Guide to the Spectroscopic Data of 7-O-Methylaromadendrin

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Compound of Interest		
Compound Name:	6-Methyl-7-O-methylaromadendrin	
Cat. No.:	B13834030	Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 7-O-methylaromadendrin, a flavonoid of significant interest to researchers in natural product chemistry and drug development. It is important to note that while the initial query specified "6-Methyl-7-O-methylaromadendrin," the available scientific literature predominantly refers to "7-O-methylaromadendrin." This document will focus on the latter, presenting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental protocols and a biosynthetic pathway visualization.

Spectroscopic Data Presentation

The structural elucidation of 7-O-methylaromadendrin has been accomplished through various spectroscopic techniques. The quantitative data from these analyses are summarized below for clarity and comparative purposes.

Table 1: NMR Spectroscopic Data for 7-O-methylaromadendrin



¹ H NMR (500 MHz, MeOD)	¹³ C NMR (125 MHz, MeOD)		
Position	δ (ppm)	Position	δ (ppm)
H-2	5.04 (d, J = 11.4 Hz)	C-2	84.2
H-3	4.58 (d, J = 11.4 Hz)	C-3	73.1
H-6	6.18 (d, J = 2.0 Hz)	C-4	197.2
H-8	6.39 (d, J = 2.0 Hz)	C-5	162.2
H-2', H-6'	7.74 (d, J = 2.1 Hz)	C-6	99.4
H-3', H-5'	6.88 (d, J = 8.3 Hz)	C-7	165.0
7-OCH₃	3.78 (s)	C-8	94.6
C-9	158.9		
C-10	104.7		
C-1'	118.5		
C-2'	157.4		
C-3'	117.3		
C-4'	133.1		
C-5'	120.2	_	
C-6'	129.1	_	
7-OCH₃	56.0	_	
Data sourced from references[1][2][3].		_	

Table 2: Mass Spectrometry (MS) Data for 7-O-methylaromadendrin



Technique	Ion/Fragment	m/z
LC-MS	[M+H] ⁺	303.0863
GC-MS (TMS derivative)	[M-CH ₃] ⁺	503
GC-MS (TMS derivative)	B-ring fragment	179
Data sourced from references[3][4][5].		

Table 3: Infrared (IR) Spectroscopy Data for 7-O-methylaromadendrin

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500-3200 (broad)
C=O (carbonyl)	1680-1650
C=C (aromatic)	1600-1450
C-O (ether)	1300-1000

Note: Specific experimental IR data for 7-O-methylaromadendrin is not readily available in the cited literature. This table presents expected ranges for the functional groups present in the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural determination. The following sections detail the methodologies typically employed.

NMR Spectroscopy Protocol

 Sample Preparation: Approximately 5-10 mg of purified 7-O-methylaromadendrin is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d4 (MeOD) or dimethyl sulfoxide-d6 (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.



- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 90° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol

- Liquid Chromatography-Mass Spectrometry (LC-MS): A solution of the compound in a suitable solvent (e.g., methanol) is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF). A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid, is often used to achieve separation on a C18 column. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]+.
- Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the flavonoid is
 typically derivatized to increase its volatility. This is often achieved by silylation using a
 reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then
 injected into the GC, where it is separated on a capillary column before being ionized and
 detected by the mass spectrometer.

Mandatory Visualizations Biosynthetic Pathway of 7-O-Methylaromadendrin

The biosynthesis of 7-O-methylaromadendrin in organisms like E. coli can be engineered to proceed from the precursor naringenin.[3][6] This enzymatic conversion is a two-step process.



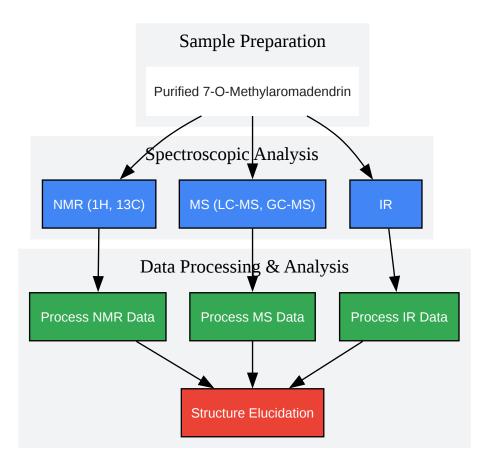
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Caption: Enzymatic synthesis of 7-O-methylaromadendrin from naringenin.

Spectroscopic Data Acquisition Workflow

The logical flow of acquiring and processing spectroscopic data for the characterization of a natural product like 7-O-methylaromadendrin is outlined below.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 7-O-Methylaromadendrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13834030#spectroscopic-data-for-6-methyl-7-o-methylaromadendrin-nmr-ms-ir]

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